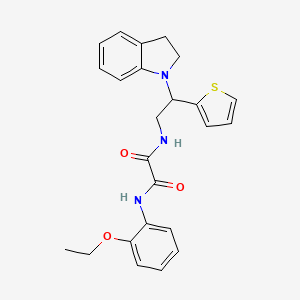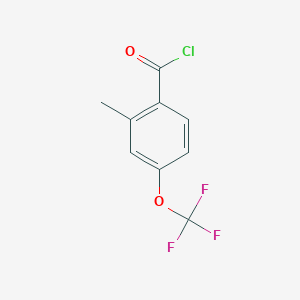![molecular formula C25H27ClN2O3S B2990471 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1112296-09-9](/img/structure/B2990471.png)
4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(piperidin-1-ylcarbonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(piperidin-1-ylcarbonyl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
A significant application of quinoline derivatives is in the development of anticancer agents. Solomon et al. (2019) designed and synthesized thirty-six 4-aminoquinoline derived sulfonyl analogs using a hybrid pharmacophore approach to enhance their anticancer activities. These compounds were evaluated for their cytotoxicity against various cancer cell lines, with one compound demonstrating potent cancer cell-killing effects by inducing cell cycle arrest and eventual cell death through apoptosis. This compound also showed an increase in lysosomal volume in cancer cells, contributing to its preferential cancer cell-killing effects. This research illustrates the potential of 4-aminoquinoline derivatives as effective and potentially safe anticancer agents (Solomon et al., 2019).
Synthesis and Structural Studies
Desai et al. (2017) reported the synthesis of novel quinolone-3-carbaldehyde derivatives, including those with 4-tert-butylphenylsulfonyl substituents. These compounds were characterized using various spectroscopic methods and their structures were elucidated by single crystal X-ray diffraction studies. The crystal structures revealed supramolecular architectures facilitated by different intermolecular interactions, highlighting the structural diversity and potential for further chemical modifications of these compounds (Desai et al., 2017).
Antimicrobial Activity
In the realm of antimicrobial research, Alavi et al. (2017) explored the synthesis of quinoxaline sulfonamides, demonstrating a green synthesis approach. These compounds were evaluated for their antibacterial activities against Staphylococcus spp. and Escherichia coli, showcasing the potential of quinoxaline derivatives as novel antibacterial agents (Alavi et al., 2017).
Fluorescent Probes for DNA Detection
Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines substituted with various nuclei, including piperidine, and investigated their potential as DNA-specific fluorescent probes. These compounds exhibited enhanced fluorescence emission intensity in the presence of ct-DNA, suggesting their application in bioanalytical chemistry for DNA detection (Perin et al., 2011).
Eigenschaften
IUPAC Name |
[4-(4-tert-butylphenyl)sulfonyl-6-chloroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O3S/c1-25(2,3)17-7-10-19(11-8-17)32(30,31)23-20-15-18(26)9-12-22(20)27-16-21(23)24(29)28-13-5-4-6-14-28/h7-12,15-16H,4-6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHXJOLRAWAWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(piperidin-1-ylcarbonyl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-acetylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2990393.png)
![6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2990396.png)

![N-(1-Propan-2-ylpyrazol-3-yl)-N-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2990398.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2990401.png)

![2-(3-fluorophenyl)-3-(hydroxymethyl)-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2990403.png)
![N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2990406.png)


